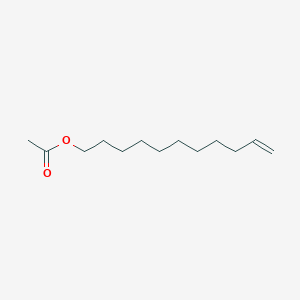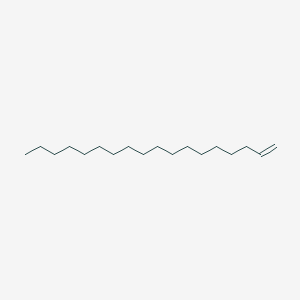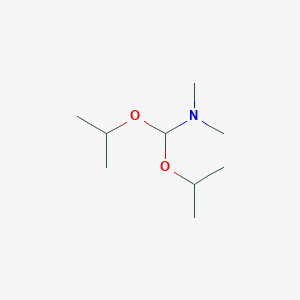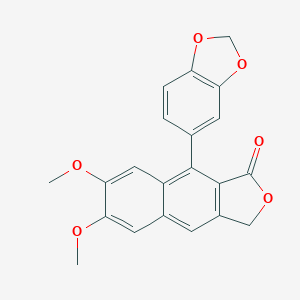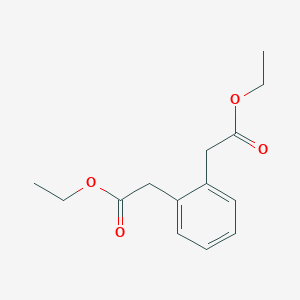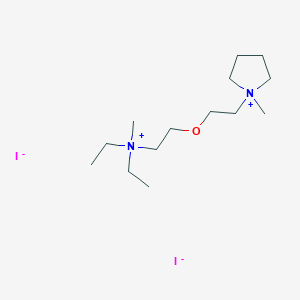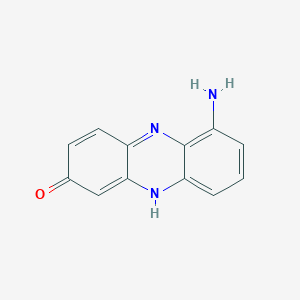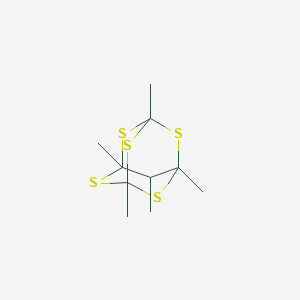
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- is a sulfur-containing compound that is widely used in scientific research. This compound is also known as PTA and has several unique properties that make it an important tool for studying various biochemical and physiological processes in the laboratory.
Mécanisme D'action
The mechanism of action of PTA is not fully understood, but it is believed to involve the interaction of the sulfur atoms in the molecule with various biological molecules. PTA has been shown to interact with proteins, lipids, and nucleic acids, and its unique structure allows it to bind to these molecules in a specific and selective manner.
Effets Biochimiques Et Physiologiques
PTA has several biochemical and physiological effects that make it an important tool for studying various biological processes. PTA has been shown to affect the activity of enzymes, the structure of membranes, and the function of ion channels. These effects can be used to study various biological processes, including cell signaling, metabolism, and membrane transport.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTA is its unique fluorescence emission spectrum, which allows it to be used in a variety of different assays for detecting and analyzing various biological molecules. PTA is also relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to using PTA in the laboratory. PTA can be toxic at high concentrations, and its interaction with biological molecules can be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for research involving PTA. One area of research is the development of new methods for synthesizing PTA and related compounds. Another area of research is the development of new assays and techniques for using PTA to study various biological processes. Finally, there is a need to better understand the mechanism of action of PTA and its effects on various biological molecules.
Méthodes De Synthèse
PTA can be synthesized through a multi-step process involving the reaction of several different chemicals. One common method involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur, followed by a series of chemical reactions to produce PTA. This synthesis method has been well-established and is widely used in the laboratory.
Applications De Recherche Scientifique
PTA has several important applications in scientific research. One of the primary uses of PTA is as a fluorescent probe for detecting and studying biological molecules. PTA has a unique fluorescence emission spectrum that allows it to be used in a variety of different assays for detecting and analyzing various biological molecules.
Propriétés
Numéro CAS |
17443-93-5 |
|---|---|
Nom du produit |
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- |
Formule moléculaire |
C10H16S5 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
1,3,5,7,10-pentamethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16S5/c1-6-7(2)11-9(4)13-8(6,3)14-10(5,12-7)15-9/h6H,1-5H3 |
Clé InChI |
CEEKRBRLZKVJES-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
SMILES canonique |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
Synonymes |
1,3,5,7,10-Pentamethyl-2,4,6,8,9-pentathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
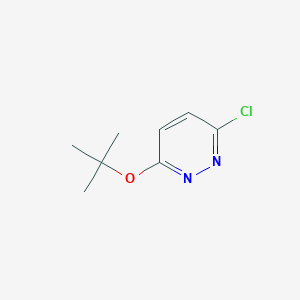
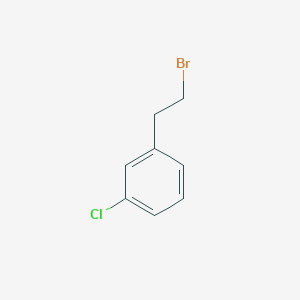
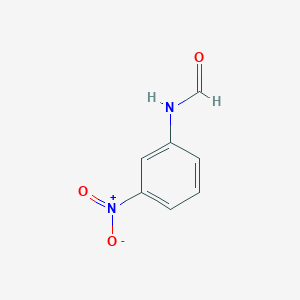
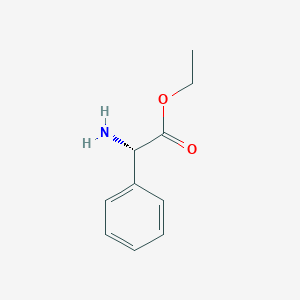
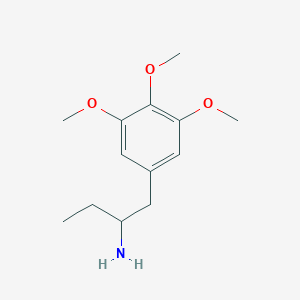
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
